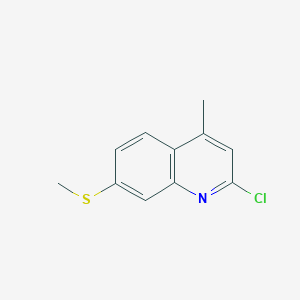

2-Chloro-4-methyl-7-(methylthio)quinoline

Description

BenchChem offers high-quality 2-Chloro-4-methyl-7-(methylthio)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methyl-7-(methylthio)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methyl-7-methylsulfanylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYYKVHMGWOUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651051 | |

| Record name | 2-Chloro-4-methyl-7-(methylsulfanyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-19-9 | |

| Record name | 2-Chloro-4-methyl-7-(methylsulfanyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methyl-7-(methylthio)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

2-Chloro-4-methyl-7-(methylthio)quinoline, identified by the CAS Number 938459-19-9 , is a substituted quinoline derivative. The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the historical significance of quinine in combating malaria to modern targeted cancer therapies, the quinoline scaffold has consistently proven to be a privileged structure in drug discovery.[1][2] This guide aims to provide a comprehensive technical overview of 2-Chloro-4-methyl-7-(methylthio)quinoline, consolidating available data and proposing scientifically grounded hypotheses regarding its synthesis, properties, and potential applications. While published research specifically on this molecule is limited, by examining its structural features and the extensive literature on related quinoline analogues, we can delineate a clear path for its investigation and utilization in a research and development context.

The unique substitution pattern of this molecule—a chloro group at the 2-position, a methyl group at the 4-position, and a methylthio group at the 7-position—suggests a compound designed for specific structure-activity relationship (SAR) studies. The electron-withdrawing nature of the chlorine atom at a key position can influence the reactivity of the quinoline ring, while the methyl and methylthio groups can modulate lipophilicity, metabolic stability, and target binding.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. The available data for 2-Chloro-4-methyl-7-(methylthio)quinoline is summarized below.

| Property | Value | Source |

| CAS Number | 938459-19-9 | |

| Molecular Formula | C₁₁H₁₀ClNS | |

| Molecular Weight | 223.72 g/mol | |

| Physical Form | Solid | |

| SMILES String | ClC1=NC2=CC(SC)=CC=C2C(C)=C1 | |

| InChI Key | RUYYKVHMGWOUCK-UHFFFAOYSA-N |

digraph "2_Chloro_4_methyl_7_methylthio_quinoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; Cl3 [label="Cl", pos="1.2,2.2!"]; C4 [label="C", pos="2.4,0!"]; C5 [label="C", pos="3.6,0.7!"]; C6 [label="C", pos="3.6,2.2!"]; C7 [label="C", pos="2.4,2.9!"]; C8 [label="C", pos="1.2,2.2!"]; C9 [label="C", pos="0,1.5!"]; C10 [label="C", pos="-1.2,0.7!"]; C11 [label="C", pos="-1.2,-0.7!"]; C12 [label="C", pos="0,-1.5!"]; C13 [label="C", pos="2.4,-1.5!"]; H14 [label="H", pos="4.5,0.2!"]; H15 [label="H", pos="4.5,2.7!"]; H16 [label="H", pos="0.3,3.4!"]; C17 [label="C", pos="-2.4,-0.7!"]; H18 [label="H", pos="-2.4,-1.8!"]; H19 [label="H", pos="-3.3,-0.2!"]; H20 [label="H", pos="-3.3,-1.2!"]; S21 [label="S", pos="-2.4,1.5!"]; C22 [label="C", pos="-3.6,0.7!"]; H23 [label="H", pos="-4.5,1.2!"]; H24 [label="H", pos="-3.6,-0.2!"]; H25 [label="H", pos="-4.5,0.2!"];

// Dummy nodes for quinoline ring structure R1 [pos="0,0.75!", label=""]; R2 [pos="1.2,0!", label=""]; R3 [pos="1.2,1.5!", label=""]; R4 [pos="0,2.25!", label=""]; R5 [pos="-1.2,1.5!", label=""]; R6 [pos="-1.2,0!", label=""];

// Bonds N1 -- R2 [style=solid]; R2 -- C4 [style=solid]; C4 -- R1 [style=double]; R1 -- N1 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- R3 [style=solid]; R3 -- R2 [style=solid]; R3 -- C9 [style=solid]; C9 -- R4 [style=double]; R4 -- R5 [style=solid]; R5 -- R3 [style=solid]; R5 -- R6 [style=solid]; R6 -- R1 [style=double]; R6 -- C11 [style=solid]; C11 -- C12 [style=double]; C12 -- R1 [style=solid];

// Substituents C2 -- Cl3 [style=solid]; C4 -- C13 [style=solid]; C13 -- H18 [style=solid, label="H3"]; C9 -- S21 [style=solid]; S21 -- C22 [style=solid]; C22 -- H23 [style=solid, label="H3"];

// Labels for atoms in the quinoline ring node [shape=none]; N1_label [label="N", pos="0,0!"]; C2_label [label="C", pos="1.2,0.7!"]; C4_label [label="C", pos="2.4,0!"]; C5_label [label="C", pos="3.6,0.7!"]; C6_label [label="C", pos="3.6,2.2!"]; C7_label [label="C", pos="2.4,2.9!"]; C8_label [label="C", pos="1.2,2.2!"]; C9_label [label="C", pos="0,1.5!"]; C10_label [label="C", pos="-1.2,0.7!"]; C11_label [label="C", pos="-1.2,-0.7!"]; C12_label [label="C", pos="0,-1.5!"]; }

Caption: Molecular Structure of 2-Chloro-4-methyl-7-(methylthio)quinoline.

Proposed Synthesis Pathway

A logical starting material would be 3-(methylthio)aniline. The reaction sequence would proceed as follows:

-

Schiff Base Formation: Reaction of 3-(methylthio)aniline with ethyl acetoacetate to form the corresponding enamine intermediate.

-

Cyclization: Thermal, acid-catalyzed cyclization of the enamine to yield 4-hydroxy-7-(methylthio)-2-methylquinoline.

-

Chlorination: Treatment of the resulting quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a chloro group and the 2-methyl group to a 2-(chloromethyl) group, followed by a reduction step for the latter, or more likely, a direct conversion of a quinolin-2-one to a 2-chloroquinoline. A more direct approach would be the chlorination of 4-methyl-7-(methylthio)quinolin-2(1H)-one.

Sources

Unveiling the Therapeutic Potential of 2-Chloro-4-methyl-7-(methylthio)quinoline: A Technical Guide for Drug Discovery Professionals

Foreword: Charting Unexplored Territory in Quinoline Chemistry

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with diverse biological activities, including antimalarial and anticancer properties[1][2][3]. Within this vast chemical landscape, 2-Chloro-4-methyl-7-(methylthio)quinoline emerges as a compound of significant interest, yet its biological profile remains largely uncharacterized in publicly accessible literature. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this molecule. We will navigate the known chemical properties, extrapolate potential biological activities based on structurally related analogs, and present a strategic roadmap for its systematic investigation. By synthesizing established principles of quinoline pharmacology with proven experimental methodologies, this document aims to catalyze the exploration of 2-Chloro-4-methyl-7-(methylthio)quinoline as a potential lead compound in future drug discovery endeavors.

Molecular Profile and Physicochemical Properties

2-Chloro-4-methyl-7-(methylthio)quinoline is a halogenated and sulfur-containing heterocyclic compound. Its core structure, a quinoline ring, is substituted with a chloro group at the 2-position, a methyl group at the 4-position, and a methylthio group at the 7-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNS | |

| Molecular Weight | 223.72 g/mol | |

| CAS Number | 938459-19-9 | |

| Physical Form | Solid | |

| SMILES String | ClC1=NC2=CC(SC)=CC=C2C(C)=C1 | |

| InChI Key | RUYYKVHMGWOUCK-UHFFFAOYSA-N |

The presence of the electron-withdrawing chloro group at the C2 position and the methylthio group at the C7 position are anticipated to significantly influence the molecule's electronic distribution and, consequently, its biological and pharmacokinetic properties.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis for 2-Chloro-4-methyl-7-(methylthio)quinoline is not extensively documented in the provided search results, its synthesis can be logically inferred from established methods for quinoline derivatization. A plausible synthetic route would likely involve the construction of the substituted quinoline core, followed by functional group interconversions.

A generalized synthetic approach could involve the Conrad-Limpach condensation or a similar cyclization reaction to form the 4-hydroxyquinoline intermediate, followed by chlorination and introduction of the methylthio group. The chlorination of a hydroxyl group at the 2-position of the quinoline ring is a common transformation, often achieved using reagents like phosphorus oxychloride (POCl₃)[4].

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic pathway for 2-Chloro-4-methyl-7-(methylthio)quinoline.

Postulated Biological Activities and Mechanisms of Action

The biological activities of 2-Chloro-4-methyl-7-(methylthio)quinoline have not been explicitly reported. However, based on the extensive literature on structurally similar quinoline derivatives, we can postulate several promising avenues for investigation.

Antimalarial Activity

The 4-aminoquinoline scaffold, particularly with a 7-chloro substituent, is a well-established pharmacophore for antimalarial drugs like chloroquine[4][5][6]. These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion[6]. The presence of the 7-chloroquinoline core in the target molecule strongly suggests potential antiplasmodial activity.

Proposed Mechanism of Action: Similar to chloroquine, 2-Chloro-4-methyl-7-(methylthio)quinoline may inhibit the formation of hemozoin (β-hematin) in the parasite's food vacuole, leading to the accumulation of toxic free heme and subsequent parasite death[6].

Proposed Antimalarial Mechanism:

Caption: Postulated mechanism of antimalarial action via inhibition of hemozoin formation.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines[1][7][8][9][10]. The mechanisms underlying these activities are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways[8][10]. The presence of both a chloro and a thioether moiety could contribute to novel interactions with biological targets relevant to cancer. For instance, some 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and damage DNA/RNA in cancer cells[8][10].

Potential Molecular Targets:

-

Topoisomerases: Enzymes critical for DNA replication and repair.

-

Kinases: Involved in cell signaling pathways that regulate proliferation and survival.

-

β-Catenin: A protein implicated in colorectal cancer and other malignancies[9].

Proposed Experimental Protocols for Biological Evaluation

To systematically evaluate the biological potential of 2-Chloro-4-methyl-7-(methylthio)quinoline, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and potentially in vivo models.

In Vitro Antimalarial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Methodology: SYBR Green I-based Fluorescence Assay

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and Dd2) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Compound Preparation: Prepare a stock solution of 2-Chloro-4-methyl-7-(methylthio)quinoline in DMSO and create a series of 2-fold serial dilutions in complete culture medium.

-

Assay Plate Preparation: Add 100 µL of the serially diluted compound to a 96-well black microtiter plate. Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.

-

Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

-

Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines and a non-cancerous cell line to determine its therapeutic index.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Chloro-4-methyl-7-(methylthio)quinoline (prepared as described for the antimalarial assay) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Concluding Remarks and Future Directions

2-Chloro-4-methyl-7-(methylthio)quinoline represents an intriguing, yet underexplored, molecule within the vast family of quinoline compounds. Based on robust evidence from structurally related analogs, there is a strong rationale for investigating its potential as both an antimalarial and an anticancer agent. The proposed experimental workflows provide a clear and scientifically rigorous path for the initial biological characterization of this compound.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the compound.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic potential and safety profile in relevant animal models.

The systematic exploration of 2-Chloro-4-methyl-7-(methylthio)quinoline and its derivatives could unlock new therapeutic avenues and contribute valuable knowledge to the field of medicinal chemistry.

References

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27).

- Ramírez, H., Rodrigues, J.R., Mijares, M.R., De Sanctis, J.B., & Charris, J.E. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Journal of Chemical Research, 44(7-8), 305-314.

- EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents.

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI.

- Beilstein, J. O. C. (2026, January 19). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc.

- Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents - ResearchGate. (2025, August 6).

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed Central.

- Gupta, H. (2025, August 8). Biological Activities of Quinoline Derivatives - ResearchGate.

- 2-Chloro-4-methyl-7-(methylthio)quinoline DiscoveryCPR 938459-19-9 - Sigma-Aldrich.

- Khan, F. N., Roopan, S. M., Hathwar, V. R., & Akkurt, M. (2010). 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1010.

- 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine - MDPI.

- Biological activities of quinoline derivatives - PubMed.

- Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240.

- JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.

- US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents.

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to Substituted Quinoline Derivatives in Drug Discovery

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, have rendered it a "privileged structure" – a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of a vast and ever-expanding library of substituted quinoline derivatives with a broad spectrum of pharmacological activities.[1][2] These compounds have found clinical application as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, underscoring the profound impact of this heterocyclic system on human health.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted quinoline derivatives. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a practical resource for harnessing the therapeutic potential of this remarkable scaffold.

I. The Synthetic Arsenal: Crafting the Quinoline Core

The construction of the quinoline ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable and versatile access to a wide array of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings. Here, we dissect the mechanisms and provide detailed experimental protocols for the most prominent and widely utilized methods.

The Skraup Synthesis: A Classic Route to Quinolines

The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinolines.[6] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent (typically nitrobenzene), and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful control.

Causality of Experimental Choices:

-

Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the key α,β-unsaturated aldehyde that undergoes Michael addition with the aniline.

-

Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization and dehydration steps.

-

Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline. It is often used in excess and can also act as a solvent.

-

Ferrous Sulfate (optional moderator): The reaction can be highly vigorous. Ferrous sulfate is often added to moderate the reaction by controlling the rate of oxidation.[6]

Experimental Protocol: Synthesis of Quinoline from Aniline [6]

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 250 mL of concentrated sulfuric acid to 100 g of aniline.

-

Addition of Glycerol: To the stirred mixture, slowly add 250 g of glycerol.

-

Addition of Oxidizing Agent: Carefully add 125 g of nitrobenzene to the reaction mixture.

-

Heating and Reflux: Heat the mixture gently in an oil bath to initiate the reaction. Once the reaction begins (as evidenced by an increase in temperature and bubbling), remove the external heating. The reaction is exothermic and will proceed on its own. If the reaction becomes too vigorous, cool the flask in an ice bath. Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and cautiously pour it into 2 liters of water. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the mixture in an ice bath.

-

Isolation: Steam distill the mixture to isolate the crude quinoline. The quinoline will co-distill with water.

-

Purification: Separate the organic layer from the distillate and dry it over anhydrous potassium carbonate. Purify the crude quinoline by vacuum distillation, collecting the fraction boiling at 110-112 °C at 12 mmHg.

Workflow of the Skraup Synthesis

Caption: General workflow of the Skraup synthesis for quinoline derivatives.

The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a more versatile variation of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[7] It involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone, typically in the presence of a Lewis or Brønsted acid catalyst.

Causality of Experimental Choices:

-

α,β-Unsaturated Carbonyl: This is the key building block that determines the substitution pattern on the pyridine ring of the quinoline product.

-

Acid Catalyst: Promotes the initial Michael addition and the subsequent cyclization and dehydration steps. Both Lewis acids (e.g., ZnCl₂, SnCl₄) and Brønsted acids (e.g., HCl, H₂SO₄) can be employed.[8]

-

Oxidizing Agent (often atmospheric oxygen or the α,β-unsaturated carbonyl itself): Similar to the Skraup synthesis, an oxidation step is required to form the final aromatic quinoline.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [9]

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a mixture of 100 g of aniline and 150 mL of concentrated hydrochloric acid.

-

Addition of Aldehyde: Cool the mixture in an ice bath and slowly add 150 g of paraldehyde (a trimer of acetaldehyde) from the dropping funnel with vigorous stirring.

-

Heating and Reflux: After the addition is complete, heat the reaction mixture on a water bath for 3-4 hours.

-

Work-up: Cool the mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

-

Isolation and Purification: Isolate the crude 2-methylquinoline by steam distillation. Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.

Workflow of the Doebner-von Miller Reaction

Caption: General workflow of the Doebner-von Miller reaction.

The Combes Quinoline Synthesis: Utilizing β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[10][11]

Causality of Experimental Choices:

-

β-Diketone: The choice of β-diketone determines the substituents at the 2- and 4-positions of the quinoline ring.

-

Acid Catalyst (e.g., H₂SO₄, PPA): The acid catalyzes both the initial condensation to form an enamine intermediate and the subsequent cyclization. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[11]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [11]

-

Reaction Setup: In a round-bottom flask, mix 10 g of aniline with 12 g of acetylacetone.

-

Heating: Heat the mixture on a water bath for 15 minutes. An exothermic reaction occurs, and water is evolved.

-

Cyclization: Cool the mixture and slowly add 50 mL of concentrated sulfuric acid with stirring.

-

Heating and Work-up: Heat the mixture on a water bath for 1 hour, then cool and pour it onto 200 g of crushed ice.

-

Isolation and Purification: Make the solution alkaline with concentrated sodium hydroxide solution. Extract the product with ether, dry the ethereal solution over anhydrous potassium carbonate, and remove the ether by distillation. Purify the residue by vacuum distillation.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a highly versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12][13] The reaction can be catalyzed by either acid or base.[14]

Causality of Experimental Choices:

-

2-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the nitrogen atom of the quinoline core.

-

α-Methylene Carbonyl Compound: This reactant provides the C2, C3, and C4 atoms of the pyridine ring. The nature of this reactant dictates the substitution pattern at these positions.

-

Catalyst (Acid or Base): The choice of catalyst can influence the reaction rate and yield. Lewis acids are also effective catalysts.[14]

Experimental Protocol: General Procedure using Ceric Ammonium Nitrate (CAN) Catalyst [15]

-

Reaction Setup: To a stirred solution of a 2-aminoaryl ketone (1 mmol) and a carbonyl compound containing an α-methylene group (1.2 mmol) in ethanol (10 mL), add ceric ammonium nitrate (0.1 mmol).

-

Reaction: Stir the mixture at room temperature for 45 minutes. Monitor the reaction progress by TLC.

-

Work-up: After completion of the reaction, remove the solvent under reduced pressure.

-

Isolation and Purification: Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Pfitzinger Reaction: Access to Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is a key method for the synthesis of quinoline-4-carboxylic acids and their derivatives.[3][16] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17]

Causality of Experimental Choices:

-

Isatin: The isatin ring is opened by the base to form an α-keto-aniline derivative, which then condenses with the carbonyl compound.

-

Carbonyl Compound with α-Methylene Group: This provides the atoms for the formation of the pyridine ring.

-

Strong Base (e.g., KOH, NaOH): The base is essential for the initial ring opening of isatin and for catalyzing the subsequent condensation and cyclization steps.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid [16]

-

Reaction Setup: In a round-bottom flask, dissolve 10 g of isatin in a solution of 10 g of potassium hydroxide in 100 mL of ethanol.

-

Addition of Carbonyl Compound: Add 10 g of acetophenone to the solution.

-

Reflux: Reflux the mixture for 12 hours.

-

Work-up: Distill off the ethanol. Dissolve the residue in water and acidify with hydrochloric acid.

-

Isolation: Collect the precipitated 2-phenylquinoline-4-carboxylic acid by filtration, wash with water, and recrystallize from ethanol.

The Gould-Jacobs Reaction: A Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[18][19] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[20]

Causality of Experimental Choices:

-

Aniline: Provides the benzene ring and nitrogen atom. The reaction is effective for anilines with electron-donating groups at the meta-position.[19]

-

Alkoxymethylenemalonic Ester (e.g., Diethyl ethoxymethylenemalonate): This reactant provides the C2, C3, and C4 atoms of the pyridine ring and the ester group at the 3-position.

-

High Temperature: The cyclization step requires high temperatures, often in a high-boiling solvent like diphenyl ether or by using microwave irradiation.[21]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [21]

-

Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes.

-

Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.

II. Biological Activities and Structure-Activity Relationships (SAR)

The quinoline scaffold is a chameleon in the world of medicinal chemistry, capable of exhibiting a wide range of biological activities depending on the nature and position of its substituents. A deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective quinoline-based therapeutic agents.

Anticancer Activity

Substituted quinolines have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[4][22] Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[23]

Structure-Activity Relationship (SAR) for Anticancer Quinolines:

-

Substitution at Position 4: The presence of an anilino group at the 4-position is a common feature in many potent quinoline-based kinase inhibitors.

-

Substitution at Positions 6 and 7: Alkoxy groups (e.g., methoxy) at these positions are often found in active compounds and can enhance binding to the ATP-binding pocket of kinases.

-

Substitution at Position 3: The introduction of a cyano or carboxamide group at the 3-position can improve the anticancer activity.

-

Electron-donating groups on the quinoline ring have been shown to be more effective in some cases, potentially due to their ability to act as radical scavengers.[4]

Table 1: Anticancer Activity of Selected Substituted Quinoline Derivatives

| Compound | Substitution Pattern | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bosutinib | 4-Anilino-3-cyano-6,7-dimethoxyquinoline | Src/Abl kinase inhibitor | Various | Varies | [23] |

| Compound 1 | 2-Chloro-3-formyl quinoline oxime ester | DNA photocleavage | MCF-7 | 12.5 | [4] |

| Compound 2 | 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinoline carbonitrile | Src inhibitor | Various | Varies | [23] |

Signaling Pathway: Inhibition of Src Kinase by Bosutinib

Caption: Simplified diagram of the Src kinase signaling pathway and its inhibition by Bosutinib.

Antimicrobial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, are a testament to the antimicrobial potential of the quinoline scaffold.[24] However, the emergence of bacterial resistance has spurred the development of new quinoline derivatives with novel mechanisms of action.

Mechanism of Action: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[25][26][27] The drug binds to the enzyme-DNA complex, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome.[25]

Structure-Activity Relationship (SAR) for Antimicrobial Quinolines:

-

The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for the antibacterial activity of quinolones.[24]

-

Fluorine at position 6 generally enhances antibacterial activity.[24]

-

A piperazine or related heterocyclic ring at position 7 is crucial for broad-spectrum activity.[24]

-

Halogen substitution , particularly chlorine and fluorine, on the quinoline or appended rings often enhances antimicrobial activity.[1]

Table 2: Antimicrobial Activity of Selected Substituted Quinoline Derivatives

| Compound | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | A fluoroquinolone | E. coli, S. aureus | 0.008-1.0 | [28] |

| Benzimidazole-quinoline hybrid 1 | 5-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole linked to quinoline | K. pneumoniae | 10-20 | [1] |

| Benzimidazole-quinoline hybrid 2 | 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole linked to quinoline | K. pneumoniae | 10-20 | [1] |

Sources

- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iipseries.org [iipseries.org]

- 17. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 18. mdpi.com [mdpi.com]

- 19. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 20. ablelab.eu [ablelab.eu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. SAR of Quinolines.pptx [slideshare.net]

- 25. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Screening of 2-Chloro-4-methyl-7-(methylthio)quinoline

Foreword: The Rationale for Interrogating a Substituted Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1] From the historic antimalarial quinine to modern anticancer therapeutics, the quinoline nucleus offers a rigid, planar framework that is amenable to extensive functionalization, allowing for the fine-tuning of biological activity.[1] The specific compound of interest, 2-Chloro-4-methyl-7-(methylthio)quinoline , presents a unique combination of substituents that warrants a systematic preliminary screening. The chloro- group at the 2-position can act as a leaving group for further synthetic elaboration or contribute to binding interactions. The methyl group at the 4-position and the methylthio- group at the 7-position modulate the molecule's electronics, lipophilicity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive framework for the initial biological evaluation of this compound. Our approach is not merely a sequence of assays but a logical, tiered progression designed to efficiently profile its biological potential while minimizing resource expenditure. We will begin with broad-spectrum cytotoxicity assessments to establish a therapeutic window, followed by targeted screens against common pathological agents, and culminate in a representative enzyme inhibition assay to probe for specific molecular interactions.

Physicochemical Characterization: Knowing Your Compound

Before any biological assessment, a thorough characterization of the test article is paramount for data integrity and reproducibility. This foundational step ensures the purity, identity, and solubility of the compound, which directly impact the reliability of downstream screening results.

| Property | Data | Source |

| CAS Number | 938459-19-9 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₀ClNS | Sigma-Aldrich |

| Molecular Weight | 223.72 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES String | ClC1=NC2=CC(SC)=CC=C2C(C)=C1 | Sigma-Aldrich |

| InChI Key | RUYYKVHMGWOUCK-UHFFFAOYSA-N | Sigma-Aldrich |

A note on solubility: The initial determination of solubility in dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) is critical. This dictates the preparation of stock solutions and the final concentration of solvent in biological assays, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.

The Screening Cascade: A Multi-Tiered Approach

Our preliminary screening strategy is designed as a funnel, starting with broad assessments and progressively narrowing the focus based on observed activity. This ensures that we efficiently identify the most promising therapeutic avenues for this novel quinoline derivative.

Caption: A tiered workflow for the preliminary screening of a novel compound.

Tier 1: General Cytotoxicity Profiling

The first crucial step is to determine the compound's intrinsic cytotoxicity against both cancerous and non-cancerous cell lines. This establishes a baseline for any potential therapeutic window; an ideal candidate would exhibit high potency against cancer cells while sparing healthy cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[2][3]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well.[2] Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a 2X serial dilution of 2-Chloro-4-methyl-7-(methylthio)quinoline in culture medium, starting from a high concentration (e.g., 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

| Cell Line | Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HEK293 | Normal Kidney | > 100 |

Interpretation: The hypothetical data above suggests that the compound has moderate, selective cytotoxicity against the tested cancer cell lines while exhibiting low toxicity to non-cancerous cells. This favorable therapeutic index justifies proceeding to the next tiers of screening.

Tier 2: Antimicrobial Activity Screening

The quinoline core is present in many antibacterial agents.[4] Therefore, assessing the compound's ability to inhibit microbial growth is a logical next step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]

-

Microorganism Preparation: Prepare standardized inoculums of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a suitable broth (e.g., Mueller-Hinton Broth).[5]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Tier 3: Target-Based Screening - Enzyme Inhibition

Many quinoline-based drugs exert their effects by inhibiting specific enzymes.[7][8] For instance, some anticancer quinolines target protein kinases, while antimalarial quinolines interfere with heme polymerization in the parasite's food vacuole.[9][10] A preliminary screen against a representative enzyme class, such as protein kinases, can provide valuable mechanistic insights.

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. An inhibitor could block the ATP-binding site of a key kinase, preventing the phosphorylation of downstream substrates and halting the pro-proliferative signal.

Caption: A simplified signaling pathway illustrating kinase inhibition.

-

Assay Principle: This protocol is based on a generic kinase assay that measures the amount of ATP consumed during the phosphorylation reaction. A common method is the Kinase-Glo® assay, which uses a luciferase system to quantify remaining ATP. Low light output corresponds to high kinase activity, and high light output indicates inhibition.

-

Reagent Preparation: Prepare a reaction buffer containing the kinase of interest (e.g., Epidermal Growth Factor Receptor - Tyrosine Kinase, EGFR-TK), its specific substrate peptide, and cofactors (e.g., MgCl₂).

-

Compound Addition: In a white, opaque 96-well plate, add the test compound at various concentrations.

-

Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells, followed by a defined concentration of ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus compound concentration.

Conclusion and Future Directions

This structured preliminary screening provides a robust and efficient pathway to evaluate the biological potential of 2-Chloro-4-methyl-7-(methylthio)quinoline. The initial tiers establish a safety and broad-spectrum activity profile, while the subsequent target-based assays offer a glimpse into the potential mechanism of action. Positive "hits" from this cascade—for example, selective cytotoxicity, potent antimicrobial activity, or specific enzyme inhibition—would trigger a more in-depth investigation. This would include secondary screening against a broader panel of cell lines or microbial strains, structure-activity relationship (SAR) studies with synthesized analogs, and more advanced mechanistic studies to precisely identify the molecular target. This methodical approach ensures that promising compounds are advanced with a solid foundation of preliminary data, guiding the complex journey of drug discovery.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 23, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Retrieved January 23, 2026, from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved January 23, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Retrieved January 23, 2026, from [Link]

-

Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved January 23, 2026, from [Link]

-

Bray, P. G., et al. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved January 23, 2026, from [Link]

-

Meyers, M. J., et al. (2013). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PMC - NIH. Retrieved January 23, 2026, from [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved January 23, 2026, from [Link]

-

Wang, T., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH. Retrieved January 23, 2026, from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved January 23, 2026, from [Link]

-

De Sanctis, J.B., & Charris, J.E. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes. NIH. Retrieved January 23, 2026, from [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Retrieved January 23, 2026, from [Link]

-

El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2020). synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved January 23, 2026, from [Link]

-

Abd El-Lateef, H. M. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. NIH. Retrieved January 23, 2026, from [Link]

-

MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Retrieved January 23, 2026, from [Link]

-

Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Taylor & Francis. Retrieved January 23, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Retrieved January 23, 2026, from [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Quinine. Wikipedia. Retrieved January 23, 2026, from [Link]

-

Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. Retrieved January 23, 2026, from [Link]

-

MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Sabinet African Journals. (n.d.). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Retrieved January 23, 2026, from [Link]

-

IntechOpen. (2022). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. Retrieved January 23, 2026, from [Link]

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved January 23, 2026, from [Link]

Sources

- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. bioivt.com [bioivt.com]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

2-Chloro-4-methyl-7-(methylthio)quinoline chemical nomenclature

An In-depth Technical Guide to 2-Chloro-4-methyl-7-(methylthio)quinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, planar aromatic system serves as an excellent framework for positioning functional groups in three-dimensional space to interact with biological targets. The strategic incorporation of substituents, such as halogens and sulfur-containing moieties, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, particularly chlorine, can modulate lipophilicity, metabolic stability, and binding interactions, while thioether groups and their oxidized derivatives (sulfoxides, sulfones) are known to participate in hydrogen bonding and can be fine-tuned to alter electronic characteristics.[2]

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-7-(methylthio)quinoline , a highly functionalized heterocyclic building block. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's precise chemical nomenclature, provides a robust, field-proven synthetic strategy, outlines expected analytical characterization, and discusses its reactivity and potential as a versatile intermediate in the synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

Accurate identification is paramount for regulatory compliance, reproducibility, and safety. 2-Chloro-4-methyl-7-(methylthio)quinoline is a solid at room temperature and is classified as a halogenated heterocyclic compound.

| Identifier | Value | Source |

| CAS Number | 938459-19-9 | [3][4] |

| Molecular Formula | C₁₁H₁₀ClNS | [3] |

| Molecular Weight | 223.72 g/mol | [3] |

| Canonical SMILES | ClC1=NC2=CC(SC)=CC=C2C(C)=C1 | |

| InChI Key | RUYYKVHMGWOUCK-UHFFFAOYSA-N | |

| MDL Number | MFCD09055411 | [3] |

Structural Elucidation and IUPAC Naming

The systematic IUPAC name precisely describes the molecular architecture. The structure is based on a bicyclic quinoline core, which is numbered by convention starting from the nitrogen atom and proceeding around the rings.

Caption: Proposed two-step synthetic workflow for 2-Chloro-4-methyl-7-(methylthio)quinoline.

Rationale Behind the Synthetic Design

-

Expertise & Experience: The Combes synthesis is a classic and reliable method for generating the quinoline core. Starting with 3-(methylthio)aniline and acetylacetone directly installs the required methyl group at the C4 position and the methylthio group at the C7 position in a single, convergent step. This is more efficient than attempting to add these substituents to a pre-formed quinoline ring.

-

Trustworthiness: The subsequent chlorination of the resulting quinolin-2(1H)-one tautomer with phosphoryl chloride (POCl₃) is the standard, high-yielding method for converting 2-hydroxyquinolines (or their keto tautomers) into 2-chloroquinolines. [5]This transformation is critical as it activates the C2 position for further nucleophilic substitution, making the final product a valuable synthetic intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methyl-7-(methylthio)quinolin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(methylthio)aniline (1.0 eq) and acetylacetone (1.1 eq).

-

Catalysis: Slowly add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath. The acid serves as both a catalyst and a dehydrating agent for the cyclization.

-

Reflux: After the addition is complete, heat the reaction mixture to 110 °C and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice. This quenches the reaction and precipitates the product.

-

Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. The resulting precipitate is the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or purification by column chromatography (silica gel, ethyl acetate/hexane gradient) will yield the pure intermediate.

Step 2: Synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline

-

Reaction Setup: To a round-bottom flask, add the dried 4-methyl-7-(methylthio)quinolin-2(1H)-one from Step 1 (1.0 eq).

-

Reagent Addition: In a fume hood, add phosphoryl chloride (POCl₃, 5-10 eq) to the flask. POCl₃ acts as both the solvent and the chlorinating agent.

-

Reflux: Heat the mixture to reflux (approx. 105 °C) for 3 hours. The reaction should become a clear solution.

-

Workup (Caution): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring in a large beaker. This hydrolyzes the excess POCl₃ in a highly exothermic reaction.

-

Basification & Extraction: Once the ice has melted, basify the aqueous solution to pH 8-9 with a cold concentrated sodium hydroxide or ammonium hydroxide solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final, pure compound.

Spectroscopic Characterization (Predictive Analysis)

Structural confirmation is achieved through a combination of spectroscopic methods. While experimental data is not published, a predictive analysis based on known chemical shift principles and data from analogous structures provides a reliable characterization fingerprint. [2][6]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. You are being redirected... [hit2lead.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline: An Essential Building Block for Medicinal Chemistry

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Modifications to the quinoline ring system allow for the fine-tuning of a molecule's biological properties, making the development of novel synthetic routes to substituted quinolines a cornerstone of modern medicinal chemistry and drug discovery.[3] This application note provides a detailed experimental protocol for the synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline, a versatile intermediate for the elaboration of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[4][5]

The synthetic strategy detailed herein is a robust two-step process commencing with the Pechmann condensation to construct the core quinolinone ring, followed by a deoxychlorination to yield the target 2-chloroquinoline derivative. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and practical insights for successful execution.

Overall Synthetic Scheme

The synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline is achieved through a two-step reaction sequence, as illustrated below. The initial step involves the acid-catalyzed Pechmann condensation of 3-(methylthio)phenol with ethyl acetoacetate to form the intermediate, 4-methyl-7-(methylthio)quinolin-2(1H)-one. The subsequent step is the chlorination of this quinolinone intermediate using phosphorus oxychloride to yield the final product.

Caption: Overall synthetic route for 2-Chloro-4-methyl-7-(methylthio)quinoline.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for the target compound and critical reagents is provided in the table below.

| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Safety Precautions |

| 2-Chloro-4-methyl-7-(methylthio)quinoline | C₁₁H₁₀ClNS | 223.72 | Expected to be a solid | Handle with care, avoid inhalation and skin contact. GHS pictograms: GHS07 (Warning). Hazard statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[6] |

| 3-(methylthio)phenol | C₇H₈OS | 140.20 | Colorless to pale yellow liquid | Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | Flammable liquid and vapor. Causes serious eye irritation. |

| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Colorless to yellowish fuming liquid | Corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Highly toxic if inhaled. Work in a well-ventilated fume hood with appropriate PPE.[7][8] |

Experimental Protocols

Step 1: Synthesis of 4-Methyl-7-(methylthio)quinolin-2(1H)-one

This procedure is based on the well-established Pechmann condensation reaction, which is a widely used method for the synthesis of coumarins and quinolinones from phenols and β-ketoesters.[9][10][11][12] Concentrated sulfuric acid serves as both the solvent and the acid catalyst, promoting the initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.

Materials and Equipment:

-

3-(methylthio)phenol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ethanol

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Beaker (500 mL)

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylthio)phenol (10.0 g, 71.3 mmol).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (30 mL) with continuous stirring, ensuring the temperature remains below 10 °C.

-

Once the phenol has dissolved, add ethyl acetoacetate (9.3 g, 71.3 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford 4-methyl-7-(methylthio)quinolin-2(1H)-one as a solid.

-

Dry the purified product under vacuum.

Step 2: Synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline

The conversion of the quinolin-2-one to the 2-chloroquinoline is achieved through a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[13][14][15] The mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Materials and Equipment:

-

4-Methyl-7-(methylthio)quinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask (100 mL) with reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water.[7][8]

-

To a 100 mL round-bottom flask, add 4-methyl-7-(methylthio)quinolin-2(1H)-one (5.0 g, 24.4 mmol) and phosphorus oxychloride (25 mL, 268 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) with stirring.

-

Maintain the reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Once the ice has melted, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Chloro-4-methyl-7-(methylthio)quinoline.[1]

Characterization Data (Predicted)

The structural confirmation of the synthesized compounds can be achieved using standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[16][17][18][19]

4-Methyl-7-(methylthio)quinolin-2(1H)-one:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~11.0 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 6.2 (s, 1H, H-3), 2.5 (s, 3H, Ar-CH₃), 2.4 (s, 3H, S-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165 (C=O), 150-120 (Ar-C), ~115 (C-3), ~20 (Ar-CH₃), ~15 (S-CH₃).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₂NOS: 206.06.

2-Chloro-4-methyl-7-(methylthio)quinoline:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.0-7.2 (m, 4H, Ar-H), 2.6 (s, 3H, Ar-CH₃), 2.5 (s, 3H, S-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155-120 (Ar-C), ~20 (Ar-CH₃), ~15 (S-CH₃).

-

Mass Spectrometry (EI): m/z M⁺ calculated for C₁₁H₁₀ClNS: 223.02. The presence of the chlorine isotope pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Applications and Future Perspectives

The 2-Chloro-4-methyl-7-(methylthio)quinoline core is a valuable scaffold for the synthesis of a diverse library of compounds. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The methylthio group at the 7-position can also be further modified, for example, through oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the compound's biological activity.

Quinolines and their derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms.[19]

-

Antimicrobial: The quinoline nucleus is a key component of many antibacterial and antifungal agents.[2][5][20]

-

Anti-inflammatory: Certain quinoline derivatives exhibit significant anti-inflammatory properties.[2]

-

Antiviral: Chloroquine, a well-known quinoline derivative, has been investigated for its antiviral properties.[4]

The synthesized 2-Chloro-4-methyl-7-(methylthio)quinoline can serve as a starting material for the development of novel compounds with potential therapeutic value in these and other disease areas.

Workflow Diagram

Sources

- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. DSpace [open.bu.edu]

- 10. iiste.org [iiste.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Chloro-4-methylquinoline 99 634-47-9 [sigmaaldrich.com]

- 18. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil | MDPI [mdpi.com]

Application Notes and Protocols for Evaluating the Antiproliferative Activity of 2-Chloro-4-methyl-7-(methylthio)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for assessing the antiproliferative potential of the novel synthetic compound, 2-Chloro-4-methyl-7-(methylthio)quinoline. The protocols and insights detailed herein are designed to furnish researchers with a robust framework for initial screening and preliminary mechanistic evaluation. While this guide uses 2-Chloro-4-methyl-7-(methylthio)quinoline as a primary example, the methodologies are broadly applicable to other quinoline derivatives and investigational compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, such as the inhibition of tyrosine kinases, disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3] Therefore, a systematic evaluation of new quinoline compounds like 2-Chloro-4-methyl-7-(methylthio)quinoline is a meritorious endeavor in the quest for novel cancer therapeutics.

I. Foundational Principles: Designing a Validated Screening Cascade

A successful antiproliferative screening campaign is not merely about executing assays; it's about building a logical, tiered approach that yields reproducible and interpretable data. Our experimental design is predicated on a tiered screening funnel, commencing with broad cytotoxicity assessments and progressing to more specific assays that probe long-term effects on cell survival.

Caption: A tiered approach to antiproliferative screening.

II. Pre-analytical Considerations: Compound Handling and Cell Line Selection

A. Compound Solubilization and Storage

The physicochemical properties of 2-Chloro-4-methyl-7-(methylthio)quinoline will dictate its handling. As with many heterocyclic compounds, solubility in aqueous media is likely to be limited.

-

Primary Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended primary solvent.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to cell culture media. The final DMSO concentration in the assay should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, to maintain stability and prevent repeated freeze-thaw cycles.

B. Cell Line Panel Selection

The choice of cell lines is critical for discerning the breadth and selectivity of the compound's activity. A well-curated panel should include:

-

Diverse Tumor Origins: Include cell lines from various cancer types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific sensitivities.

-

Varying Genetic Backgrounds: Incorporate cell lines with different mutational statuses in key oncogenes and tumor suppressor genes (e.g., p53, KRAS, EGFR) to uncover potential correlations between genotype and drug response.

-